![molecular formula C18H19ClN4O7 B14921480 dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate](/img/structure/B14921480.png)
dipropan-2-yl 5-{[(4-chloro-5-nitro-1H-pyrazol-3-yl)carbonyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a pyrazole ring substituted with a chloro and nitro group, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes to form the pyrazole ring . This reaction is mediated by silver and offers mild conditions with broad substrate scope.
Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles using bromine or other oxidizing agents . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Cycloaddition: The pyrazole ring can participate in cycloaddition reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents like DMSO or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield a variety of substituted pyrazoles .
Scientific Research Applications
DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and inhibit their activity, which is the basis for its potential medicinal applications . The nitro and chloro substituents further modulate its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3(5)-Aminopyrazoles: These compounds are structurally similar and also exhibit significant biological activity.
Indole Derivatives: Although structurally different, indole derivatives share similar applications in medicinal chemistry.
Uniqueness
DIISOPROPYL 5-{[(4-CHLORO-5-NITRO-1H-PYRAZOL-3-YL)CARBONYL]AMINO}ISOPHTHALATE is unique due to the specific combination of substituents on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19ClN4O7 |
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Molecular Weight |
438.8 g/mol |
IUPAC Name |
dipropan-2-yl 5-[(4-chloro-5-nitro-1H-pyrazole-3-carbonyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H19ClN4O7/c1-8(2)29-17(25)10-5-11(18(26)30-9(3)4)7-12(6-10)20-16(24)14-13(19)15(22-21-14)23(27)28/h5-9H,1-4H3,(H,20,24)(H,21,22) |
InChI Key |
IDCONDYJJLEGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC(=C1)NC(=O)C2=NNC(=C2Cl)[N+](=O)[O-])C(=O)OC(C)C |
Origin of Product |
United States |
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